Triethyl(phenyl)stannane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

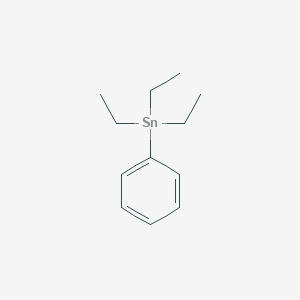

Triethyl(phenyl)stannane is a useful research compound. Its molecular formula is C12H20Sn and its molecular weight is 283 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Triethyl(phenyl)stannane is widely used as a reagent in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions such as the Stille reaction. This reaction facilitates the formation of carbon-carbon bonds, making it invaluable in the synthesis of complex organic molecules.

- Case Study : A study demonstrated that this compound could effectively couple with aryl halides to form biaryl compounds with high yields (up to 89%) under optimized conditions using palladium catalysts .

Hydrostannylation Reactions

The compound is also employed in hydrostannylation reactions, where it acts as a source of tin to introduce stannyl groups into organic molecules. This method is particularly useful for functionalizing alkenes and alkynes.

- Case Study : In a one-pot tandem reaction involving hydrostannylation followed by Stille coupling, this compound was shown to yield vinyl stannanes efficiently, showcasing its utility in synthetic pathways .

Synthesis of Organotin Compounds

This compound serves as a precursor for the synthesis of various organotin derivatives, which are important in materials science and polymer chemistry.

- Application : Organotin compounds derived from this compound are utilized as stabilizers in PVC production and as catalysts in various polymerization processes .

Biological Applications

Research indicates that organotin compounds, including this compound, exhibit antibacterial and antifungal properties. These characteristics are being explored for potential applications in medical chemistry.

Analyse Chemischer Reaktionen

Stille Coupling Reactions

Triethyl(phenyl)stannane serves as a critical reagent in Stille cross-coupling reactions, enabling carbon-carbon bond formation between organostannanes and organic halides. The reaction proceeds via a palladium-catalyzed mechanism involving three stages:

-

Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the organic halide.

-

Transmetalation : The phenyl group transfers from tin to Pd(II), facilitated by ligands.

-

Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).

Key Factors Influencing Reactivity

-

Ligand Effects : Electron-withdrawing ligands (e.g., tri-2-furylphosphine) accelerate transmetalation, while electron-donating ligands (e.g., PPh₃) slow it .

-

Substrate Compatibility : Aryl, alkenyl, and alkynyl halides couple efficiently, whereas alkyl halides require harsher conditions .

| Substrate | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₄, LiCl | THF, 80°C, 12h | 85–92 | |

| Alkenyl Triflate | Pd₂(dba)₃, AsPh₃ | DMF, 60°C, 6h | 78 |

Side Reactions

-

Homocoupling : Undesired dimerization of the stannane can occur, forming biphenyl derivatives .

-

Cine Substitution : Rare β-hydride elimination pathways yield 1,2-disubstituted alkenes .

Nucleophilic Substitution Reactions

The phenyl group in this compound can be displaced by nucleophiles under specific conditions:

Transmetalation with Alkali Metals

Reaction with sodium amide (NaNH₂) in liquid ammonia replaces the phenyl group with an amine:

C₆H₅SnEt₃ + NaNH₂ → Et₃SnNH₂ + C₆H₅Na

This method is pivotal for synthesizing primary aminostannanes .

Halogen Exchange

Treatment with KF in anhydrous THF substitutes phenyl with fluoride:

C₆H₅SnEt₃ + KF → Et₃SnF + C₆H₅K

Yields exceed 90% under optimized conditions.

Oxidation and Reduction

Oxidation

Exposure to oxidizing agents like H₂O₂ converts the compound to tin oxides:

C₆H₅SnEt₃ + 3 H₂O₂ → SnO₂ + C₆H₅OH + 3 EtOH

This reaction is critical for detoxifying organotin waste.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the tin-carbon bond, yielding hydrocarbons and Sn⁰:

C₆H₅SnEt₃ + LiAlH₄ → C₆H₆ + 3 EtH + Sn + LiAl(OH)₄

Transmetalation and Exchange Reactions

This compound participates in ligand-exchange reactions with hypervalent iodine(III) compounds. For example, reaction with PhI(OAc)₂ in the presence of BF₃·Et₂O facilitates Sn–I(III) exchange, producing ethynyl(phenyl)-λ³-iodane :

C₆H₅SnEt₃ + PhI(OAc)₂ → C₆H₅I(OAc)₂ + Et₃SnOAc

Eigenschaften

CAS-Nummer |

878-51-3 |

|---|---|

Molekularformel |

C12H20Sn |

Molekulargewicht |

283 g/mol |

IUPAC-Name |

triethyl(phenyl)stannane |

InChI |

InChI=1S/C6H5.3C2H5.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H2,2H3; |

InChI-Schlüssel |

CKGABOFCIIXWCH-UHFFFAOYSA-N |

SMILES |

CC[Sn](CC)(CC)C1=CC=CC=C1 |

Kanonische SMILES |

CC[Sn](CC)(CC)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.